
2-Cyclobutylethane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClOS. This compound is characterized by the presence of a sulfinyl chloride group attached to a cyclobutyl ring and an ethane chain. It is primarily used in organic synthesis and research due to its reactivity and unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylethane-1-sulfinyl chloride typically involves the chlorination of 2-Cyclobutylethanethiol. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds as follows:
2-Cyclobutylethanethiol+SOCl2→2-Cyclobutylethane-1-sulfinyl chloride+SO2+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobutylethane-1-sulfinyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form sulfinamides, sulfinates, and sulfoxides, respectively.
Reduction Reactions: The compound can be reduced to 2-Cyclobutylethanethiol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can yield sulfonyl chlorides using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at elevated temperatures.
Major Products Formed
Sulfinamides: Formed by reaction with amines.
Sulfinates: Formed by reaction with alcohols.
Sulfoxides: Formed by reaction with thiols.
Sulfonyl Chlorides: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutylethane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organosulfur compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfinamide-based pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials due to its unique reactivity.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Cyclobutylethane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfinylating agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfinyl Chloride: Similar in structure but with a simpler alkyl group.
Ethanesulfinyl Chloride: Similar but lacks the cyclobutyl ring.
Propane-1-sulfinyl Chloride: Similar but with a longer alkyl chain.
Uniqueness
2-Cyclobutylethane-1-sulfinyl chloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in synthetic chemistry, offering different reactivity patterns compared to its simpler analogs.
Eigenschaften
Molekularformel |
C6H11ClOS |
|---|---|
Molekulargewicht |
166.67 g/mol |
IUPAC-Name |
2-cyclobutylethanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)5-4-6-2-1-3-6/h6H,1-5H2 |
InChI-Schlüssel |
KZBNDKDKYFZZQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CCS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
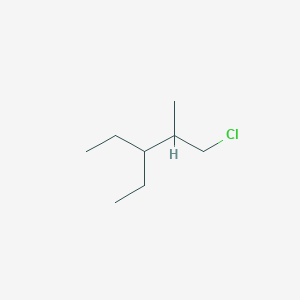
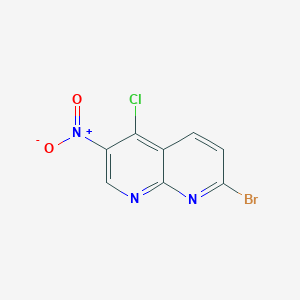
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
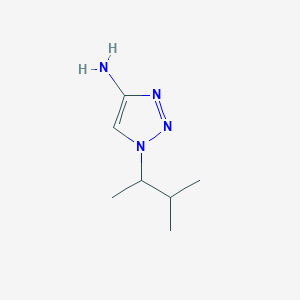
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)

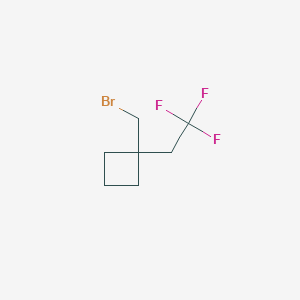
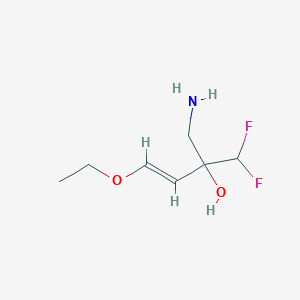

methanol](/img/structure/B13186406.png)
